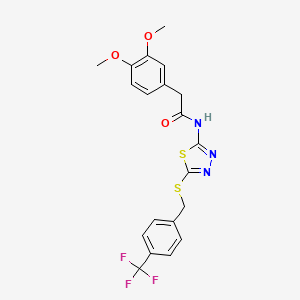

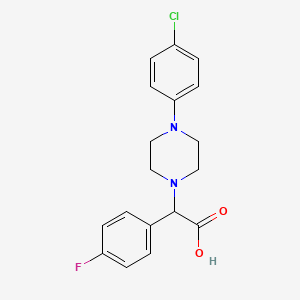

![molecular formula C26H18N2O3 B2814942 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide CAS No. 361173-26-4](/img/structure/B2814942.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide” is a complex organic compound. It contains a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), fused to a benzene ring . The benzoxazole ring structure is aromatic, making it relatively stable, but it also has reactive sites which allow for functionalization .

Synthesis Analysis

The synthesis of benzoxazoles can be achieved through several methods. One efficient method involves the reaction of o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves a sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides . The methodology displays a broad substrate scope in good yields .Molecular Structure Analysis

The molecular formula of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide” is C19H13N3O2 . It has an average mass of 315.325 Da and a monoisotopic mass of 315.100769 Da .Chemical Reactions Analysis

As a heterocyclic compound, benzoxazole finds use in research as a starting material for the synthesis of larger, usually bioactive structures . Its aromaticity makes it relatively stable, although as a heterocycle, it has reactive sites which allow for functionalization .Scientific Research Applications

Fluorescent Properties

Researchers have synthesized novel fluorescent derivatives of benzoxazole. For example, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives exhibit interesting photophysical properties .

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR methodologies correlate physicochemical properties with biological activity. Benzoxazole derivatives have been studied using multivariable regression to understand their structure-activity relationships .

Solid Acid Nanocatalysts

A recent study introduced a magnetic solid acid nanocatalyst for benzoxazole synthesis using 2-aminophenol and aldehyde. The catalyst demonstrated high yields and reusability over multiple runs .

Future Directions

The future directions for “N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide” could involve further exploration of its bioactive properties, given that benzoxazoles are known to have antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity . Additionally, its potential use in the synthesis of larger, bioactive structures could be explored .

Mechanism of Action

Target of Action

Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a broad range of biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .

Biochemical Pathways

Benzoxazole derivatives are known to affect various biochemical pathways, leading to their downstream effects .

Result of Action

Benzoxazole derivatives are known to exhibit various biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O3/c29-25(21-10-4-6-12-23(21)30-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-22-11-5-7-13-24(22)31-26/h1-17H,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGRPIOYROJMCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2814867.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2814869.png)

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2814875.png)

![1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2814876.png)

![N-[(1,3-benzothiazol-2-yl)methyl]cyclopropanamine](/img/structure/B2814877.png)

![2,4-Dimethyl-6-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2814879.png)

![3-[(3-Methoxypropyl)amino]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B2814881.png)

![3-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2814882.png)